
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of esters It features a benzylsulfanyl group attached to a cyanopropenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylsulfanyl group is introduced to the cyanoacetate moiety. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(benzylsulfanyl)methyl]-3-oxobutanoate
- [2-(benzylsulfanyl)benzylidene]imidazolones
Uniqueness
Ethyl 3-(benzylsulfanyl)-2-cyanoprop-2-enoate is unique due to its combination of a benzylsulfanyl group and a cyano group within an ester framework. This structural arrangement imparts distinct reactivity and binding properties, making it valuable for specific applications in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
90280-05-0 |
|---|---|
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
ethyl 3-benzylsulfanyl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)12(8-14)10-17-9-11-6-4-3-5-7-11/h3-7,10H,2,9H2,1H3 |
InChI-Schlüssel |
ULZGUEGHSQOBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CSCC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


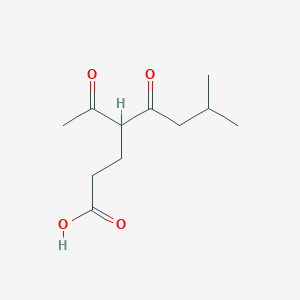

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
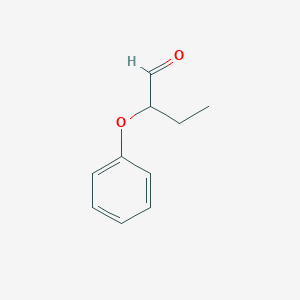
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
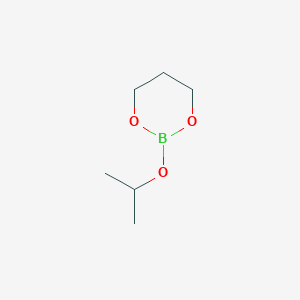
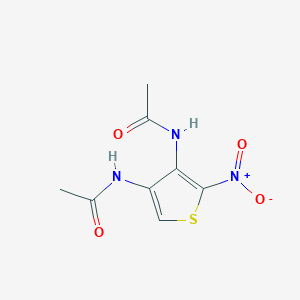
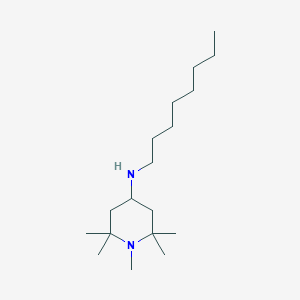
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)

![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
